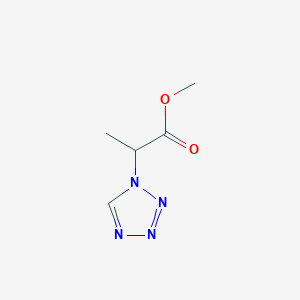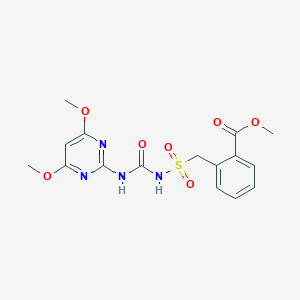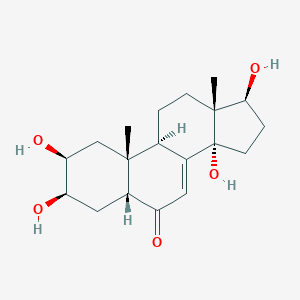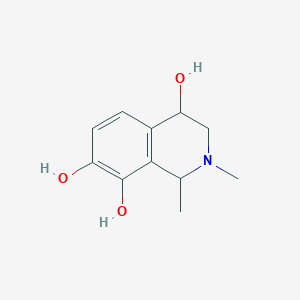
(20S,24R)-20,24-Epoxydammarane-3alpha,12beta,25-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Epipyxinol, also known as (20S,24R)-20,24-Epoxydammarane-3α,12β,25-triol, is a derivative of pyxinol. Pyxinol is an active metabolite of ginsenosides, which are compounds found in ginseng. 3-Epipyxinol exhibits various pharmacological activities, making it a compound of interest in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epipyxinol involves the modification of pyxinol. One common method includes the epoxidation of pyxinol at specific positions to yield 3-Epipyxinol. The reaction conditions typically involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of 3-Epipyxinol can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Epipyxinol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3-Epipyxinol, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
3-Epipyxinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3-Epipyxinol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. By binding to the p65 and p50 subunits of NF-κB, 3-Epipyxinol prevents the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects .
Comparación Con Compuestos Similares
Pyxinol: The parent compound from which 3-Epipyxinol is derived.
Betulafolienetriol oxide I: Another derivative with similar structural features.
(24R)-20,24-Epoxy-5α-dammarane-3α,12β,25-triol: A structurally related compound.
Uniqueness: 3-Epipyxinol is unique due to its specific epoxidation pattern, which imparts distinct pharmacological properties. Its ability to inhibit NF-κB activation sets it apart from other similar compounds, making it a valuable candidate for anti-inflammatory and anti-cancer research .
Propiedades
Número CAS |
19942-05-3 |
|---|---|
Fórmula molecular |
C30H52O4 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23+,24-,27-,28+,29+,30-/m0/s1 |
Clave InChI |
DOAJFZJEGHSYOI-GSMCXXRNSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
SMILES isomérico |
C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)O)C |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)



![[(2r,3s,4r,5r)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2r,3s,4r)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate](/img/structure/B33765.png)
